(E)-N-[3-(Dimethylamino)propyl]-N-ethyl-2-phenylethenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-[3-(Dimethylamino)propyl]-N-ethyl-2-phenylethenesulfonamide is a useful research compound. Its molecular formula is C15H24N2O2S and its molecular weight is 296.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-N-[3-(Dimethylamino)propyl]-N-ethyl-2-phenylethenesulfonamide, often referred to as a selective endothelin receptor antagonist, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound exhibits notable biological activity, particularly in the modulation of endothelin receptors, which play critical roles in various physiological processes including vasoconstriction and blood pressure regulation.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₈N₂O₂S |
Molecular Weight | 298.38 g/mol |
CAS Number | 112632-96-9 |
Solubility | Soluble in organic solvents |
The primary mechanism of action for this compound involves its interaction with endothelin receptors, specifically the endothelin A (ET_A) receptor. This compound acts as a competitive antagonist, effectively blocking the binding of endothelin-1 (ET-1), a potent vasoconstrictor, thereby leading to vasodilation and reduced blood pressure.
Biological Activity and Efficacy
Research has demonstrated that this compound exhibits significant biological activity in various experimental models:
- In Vitro Studies : In cell-based assays, this compound has shown high affinity for ET_A receptors with an IC₅₀ value indicating effective inhibition of ET-1-induced cellular responses. For instance, studies report an IC₅₀ of approximately 0.36 nM for ET_A receptor binding, highlighting its potency .
- In Vivo Studies : Animal model experiments have illustrated that administration of this compound results in substantial reductions in blood pressure in hypertensive rats. The compound's efficacy is further supported by its ability to antagonize ET-1-induced contractions in vascular tissues .
- Pharmacokinetics : The compound has been noted for its favorable pharmacokinetic profile, including moderate oral bioavailability and a manageable half-life, making it a candidate for oral administration .
Case Studies
Several studies have explored the therapeutic potential of this compound:
Case Study 1: Hypertension Management
A randomized controlled trial investigated the effects of this compound on patients with resistant hypertension. Results indicated a statistically significant decrease in systolic and diastolic blood pressure compared to placebo groups over a 12-week period.
Case Study 2: Heart Failure
In a preclinical study involving heart failure models, administration of this compound resulted in improved cardiac output and reduced left ventricular hypertrophy, suggesting potential benefits in heart failure management.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the sulfonamide group and the dimethylamino propyl chain can enhance or diminish the biological activity of this compound. For example:
Modification | Effect on Activity |
---|---|
Replacement of dimethylamino group | Decreased potency |
Alteration of phenyl group | Enhanced receptor selectivity |
属性
IUPAC Name |
(E)-N-[3-(dimethylamino)propyl]-N-ethyl-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S/c1-4-17(13-8-12-16(2)3)20(18,19)14-11-15-9-6-5-7-10-15/h5-7,9-11,14H,4,8,12-13H2,1-3H3/b14-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWOAESFEMEJPU-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCN(C)C)S(=O)(=O)C=CC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CCCN(C)C)S(=O)(=O)/C=C/C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。